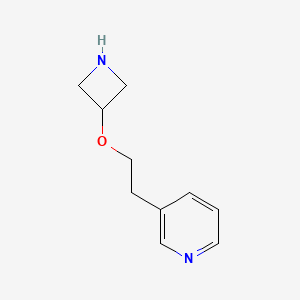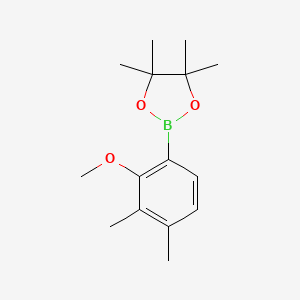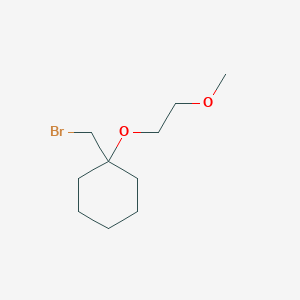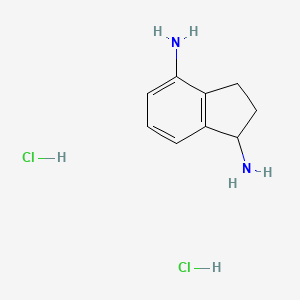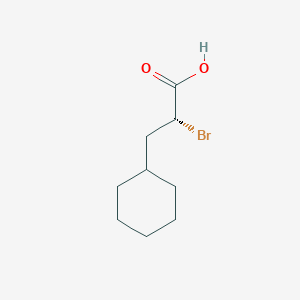
(2R)-2-bromo-3-cyclohexylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid chain, which is further substituted with a cyclohexyl group on the third carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclohexylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反応の分析
Types of Reactions
(2R)-2-bromo-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: Formation of 2-bromo-3-cyclohexylpropanol.
Oxidation: Formation of cyclohexyl-substituted carboxylic acids or ketones.
科学的研究の応用
(2R)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-bromo-3-cyclohexylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its bromine atom, which can form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter protein function, providing insights into molecular pathways and potential therapeutic targets .
類似化合物との比較
Similar Compounds
(2S)-2-bromo-3-cyclohexylpropanoic acid: The enantiomer of (2R)-2-bromo-3-cyclohexylpropanoic acid, with different spatial arrangement and potentially different biological activity.
2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a bromine atom and a cyclohexyl group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
特性
分子式 |
C9H15BrO2 |
|---|---|
分子量 |
235.12 g/mol |
IUPAC名 |
(2R)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 |
InChIキー |
ZNLYQQHXHRSBBY-MRVPVSSYSA-N |
異性体SMILES |
C1CCC(CC1)C[C@H](C(=O)O)Br |
正規SMILES |
C1CCC(CC1)CC(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


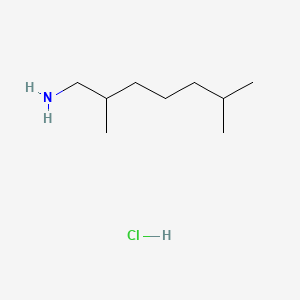

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

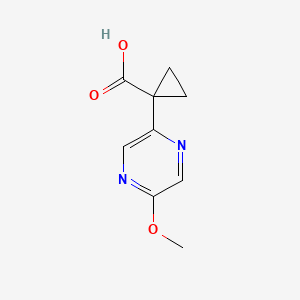
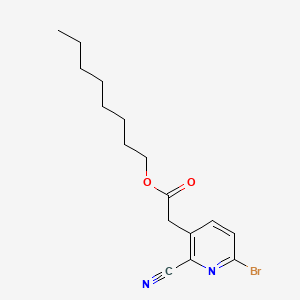
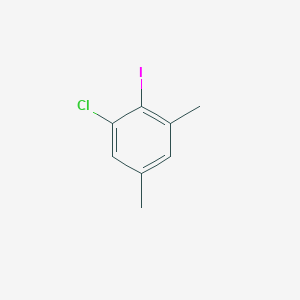
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
